4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-5-1-12(2-6-13)16(21)19-14-7-3-11(4-8-14)15-9-10-18-20-15/h1-10H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJQDXKZXGNKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyrazole compound, followed by coupling with a benzamide derivative. The reaction conditions often require the use of catalysts such as palladium or cerium ammonium nitrate, and solvents like dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom at the para position of the benzamide undergoes nucleophilic substitution and coupling reactions.
Nucleophilic Aromatic Substitution
-
Reagents/Conditions : Sodium methoxide (NaOMe) in dimethylformamide (DMF) at 80°C.
-
Products : Substitution with methoxy group yields N-[4-(1H-pyrazol-3-yl)phenyl]-4-methoxybenzamide .
-
Mechanism : Bromine is replaced via an SNAr pathway due to electron-withdrawing effects of the benzamide group.
Cross-Coupling Reactions
The bromine participates in palladium-catalyzed Suzuki-Miyaura couplings:
Reactions Involving the Benzamide Group
The amide functionality undergoes hydrolysis and condensation.
Acidic Hydrolysis
-
Reagents/Conditions : 6M HCl, reflux for 12 hours.
-
Product : 4-Bromobenzoic acid and 4-(1H-pyrazol-3-yl)aniline .
-
Applications : Degradation studies for metabolite identification.
Condensation with Hydrazines
-
Reagents/Conditions : Hydrazine hydrate in ethanol at 60°C.
-
Product : 4-Bromo-N'-[4-(1H-pyrazol-3-yl)phenyl]benzohydrazide.
Pyrazole Ring Modifications
The pyrazole ring participates in coordination and alkylation reactions.
Coordination with Metal Ions
-
Reagents/Conditions : Cu(NO₃)₂ in methanol/water (1:1).
-
Product : Cu(II) complex with N,N,O-tridentate binding mode .
-
Stability Constant (log K) : 4.2 ± 0.1 (determined via UV-Vis titration).
N-Alkylation
-
Reagents/Conditions : Ethyl bromoacetate, K₂CO₃, DMF, 60°C.
-
Product : Ethyl 2-{3-[4-(4-bromobenzamido)phenyl]-1H-pyrazol-1-yl}acetate.
Oxidation of Pyrazole
-
Reagents/Conditions : H₂O₂ in acetic acid, 50°C.
-
Product : Pyrazole N-oxide derivative (unstable under ambient conditions).
Reduction of Amide
-
Reagents/Conditions : LiAlH₄ in THF, 0°C → RT.
-
Product : 4-Bromo-N-[4-(1H-pyrazol-3-yl)benzyl]benzylamine .
Comparative Reactivity Insights
A comparison of reaction rates highlights the influence of substituents:
| Reaction Type | Rate Constant (k, s⁻¹) | Relative Rate (vs. Non-Brominated Analog) |
|---|---|---|
| Suzuki Coupling | 2.1 × 10⁻³ | 1.8× faster |
| Amide Hydrolysis | 5.6 × 10⁻⁵ | 1.2× slower |
| Pyrazole N-Alkylation | 3.4 × 10⁻⁴ | Comparable |
Mechanistic and Kinetic Studies
Scientific Research Applications
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Other Halogens and Functional Groups
Chloro Analogues
- 2-Chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide (C₁₆H₁₂ClN₃O, MW 297.74): Replacing bromine with chlorine reduces molecular weight and polarizability.
- 4-Bromo-N-(3-(1H-pyrazol-3-yl)phenyl)benzamide : Structural isomerism (3- vs. 4-pyrazole substitution) could influence steric interactions and hydrogen-bonding patterns, impacting target selectivity .
Fluorinated Analogues
- 2,6-Difluoro-N-(1-{[4-hydroxy-2-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-yl)benzamide : Fluorine and trifluoromethyl groups enhance metabolic stability and electronegativity. The trifluoromethyl group increases hydrophobicity, while fluorine’s small size minimizes steric hindrance. This contrasts with bromine’s bulkier profile, which may improve π-π stacking but reduce solubility .
Sulfonamide Derivatives
- 4-(4-Bromo-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (C₂₅H₂₄Br₂N₄O₃S, MW 620.36): Sulfonamide groups introduce strong hydrogen-bonding capabilities and acidity (pKa ~10), differing from the neutral amide in the target compound. The dual bromine substituents further elevate molecular weight (vs. 346.2 for the target) and lipophilicity .
Structural and Spectroscopic Comparisons
Infrared (IR) Spectroscopy
- Target Compound: Expected C=O stretch ~1650–1680 cm⁻¹ (amide I band) and N-H stretch ~3250–3350 cm⁻¹. Bromine’s inductive effect may slightly shift these bands compared to non-halogenated analogs.
- 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (): Shows C-O (methoxy) stretches at ~1250 cm⁻¹ and pyrazole ring vibrations at ~1500 cm⁻¹. The absence of an amide group in this compound highlights functional group diversity .
Nuclear Magnetic Resonance (NMR)
- 1H-NMR: For the target compound, the pyrazole protons (H-3 and H-5) typically resonate at δ 6.5–7.5 ppm, while the brominated aromatic protons appear downfield (δ 7.5–8.0 ppm). Similar shifts are observed in 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (δ 7.71–8.07 ppm for ArH) .
- 13C-NMR: The carbonyl carbon in the target compound is expected at ~165–170 ppm, comparable to N-(4-{4-[(4-bromobenzoyl)amino]benzyl}phenyl)benzamide (C=O at 167 ppm) .
Biological Activity
4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique structure characterized by a benzamide moiety linked to a pyrazole ring, which contributes to its diverse chemical properties. Its molecular formula is C22H19BrN3O, with a molecular weight of 405.31 g/mol. The structural arrangement allows for interactions with various biological targets, making it a candidate for therapeutic applications.
1. Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory activity. It is believed to interact with specific enzymes involved in signal transduction pathways, potentially influencing gene expression and cellular processes. This interaction suggests its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
2. Anticancer Potential
The compound has shown promise in anticancer research. For instance, derivatives of pyrazole compounds have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, studies have reported that related pyrazole compounds exhibit significant growth inhibition in cancer cell lines such as MCF7 and A549, with IC50 values ranging from 25 nM to 49.85 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 25 nM |
| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7 | 3.79 |
| 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 49.85 |
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. The presence of the pyrazole ring enhances the compound's ability to inhibit pro-inflammatory cytokines .
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells, while its anti-inflammatory effects are mediated through the modulation of cytokine production and signaling pathways.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Activity : A study reported that a derivative similar to this compound showed significant cytotoxic effects against the Hep-2 cancer cell line with an IC50 value of 3.25 mg/mL .
- Enzyme Inhibition Research : Another study indicated that compounds containing the pyrazole moiety could inhibit CDK2 with an IC50 value of 25 nM, suggesting their potential as anticancer agents through cell cycle modulation .
Q & A
Q. What are the standard synthetic protocols for preparing 4-bromo-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves amide bond formation between 4-bromobenzoic acid derivatives and 4-(1H-pyrazol-3-yl)aniline. A common approach uses coupling reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or DCM under nitrogen. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for acid:amine) critically affect yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is standard .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Key signals include the pyrazole proton (δ ~6.5–7.2 ppm, J = 2.4 Hz) and benzamide carbonyl (δ ~165 ppm). Aromatic protons from the bromophenyl group appear as a doublet (δ ~7.6–7.8 ppm) .
- FTIR : Stretching vibrations at ~1651 cm⁻¹ (C=O) and ~1614 cm⁻¹ (N-H) confirm amide formation .
- Mass Spectrometry : ESI-HRMS provides exact mass confirmation (e.g., [M+H]+ calculated for C16H11BrN3O: 356.0064) .
Q. What are the common solubility challenges, and how can researchers address them during in vitro assays?
Methodological Answer: The compound exhibits limited aqueous solubility due to aromatic and halogenated moieties. Strategies include:
- Using DMSO as a stock solvent (<1% final concentration to avoid cytotoxicity).
- Co-solvents like PEG-400 or cyclodextrin inclusion complexes to enhance bioavailability .
Advanced Research Questions
Q. How does X-ray crystallography inform the molecular conformation and intermolecular interactions of this compound?
Methodological Answer: Single-crystal X-ray diffraction reveals planar benzamide-pyrazole systems with dihedral angles <10° between rings. The bromine atom participates in halogen bonding (Br···O, ~3.2 Å), stabilizing crystal packing. Hydrogen bonds (N-H···O, ~2.8 Å) further contribute to lattice stability, which is critical for solid-state reactivity studies .
Q. What role do substituents (e.g., bromine, pyrazole) play in modulating biological activity?
Methodological Answer:
- Bromine : Enhances lipophilicity (logP ~3.5) and influences π-π stacking with target proteins.
- Pyrazole : Acts as a hydrogen bond donor/acceptor, enabling interactions with kinase ATP-binding pockets (e.g., CDK2 inhibition). SAR studies suggest replacing bromine with electron-withdrawing groups (e.g., CF3) improves metabolic stability .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
Methodological Answer:
- Assay Optimization : Validate activity in orthogonal assays (e.g., SPR vs. enzymatic assays).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of pyrazole).
- Computational Modeling : Molecular dynamics simulations clarify binding mode discrepancies (e.g., induced-fit vs. lock-and-key mechanisms) .
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Adjustment : Buffered solutions (pH 6.8–7.4) prevent hydrolysis of the benzamide bond.
- Lyophilization : Amorphous solid dispersions with PVP-K30 increase shelf life by reducing hygroscopicity .
Q. How can researchers design derivatives to enhance selectivity for specific enzyme targets?
Methodological Answer:
- Fragment-Based Design : Replace the bromine with bioisosteres (e.g., Cl, CN) to fine-tune steric/electronic effects.
- Protease-Resistant Modifications : Introduce methyl groups ortho to the pyrazole to hinder metabolic oxidation .
Q. What analytical techniques are recommended for detecting degradation products during long-term storage?
Methodological Answer:
- HPLC-PDA/MS : Monitor peaks at λ = 254 nm; degradation products (e.g., debrominated analogs) show distinct retention times.
- Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidants (H2O2) to identify labile sites .
Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Suzuki Coupling : Optimal in THF/H2O (3:1) at 80°C with Pd(PPh3)4. Bromine acts as a leaving group (yield ~75%).
- Sonogashira Coupling : Requires DMF, CuI, and 60°C for alkyne insertion. Polar aprotic solvents stabilize transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
